molecular formula C8H11N3O2 B15268030 4-(Oxolan-3-yloxy)pyrimidin-5-amine

4-(Oxolan-3-yloxy)pyrimidin-5-amine

Cat. No.: B15268030
M. Wt: 181.19 g/mol
InChI Key: ZPQMCJHTWPQLBS-UHFFFAOYSA-N
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Description

4-(Oxolan-3-yloxy)pyrimidin-5-amine (CAS Number 1339758-57-4) is a high-purity chemical compound offered for research and development purposes. This molecule features a pyrimidine core, a structure of significant interest in medicinal chemistry, substituted with an oxolane (tetrahydrofuran) ring. Its molecular formula is C8H11N3O2, and it has a molecular weight of 181.19 g/mol . The pyrimidine scaffold is a privileged structure in drug discovery, known for its diverse biological activities. Specifically, fused-ring pyrimidine derivatives, such as oxazolo[5,4-d]pyrimidines, have been identified as valuable scaffolds for designing novel anticancer therapies . These related compounds have been reported to exhibit potent inhibitory activity against key enzyme targets like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which is a critical driver of tumor angiogenesis . Researchers investigating structure-activity relationships (SAR) of kinase inhibitors may find this compound a useful building block. This compound is intended for research applications in laboratory settings only. It is not for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H11N3O2

Molecular Weight

181.19 g/mol

IUPAC Name

4-(oxolan-3-yloxy)pyrimidin-5-amine

InChI

InChI=1S/C8H11N3O2/c9-7-3-10-5-11-8(7)13-6-1-2-12-4-6/h3,5-6H,1-2,4,9H2

InChI Key

ZPQMCJHTWPQLBS-UHFFFAOYSA-N

Canonical SMILES

C1COCC1OC2=NC=NC=C2N

Origin of Product

United States

Synthetic Methodologies and Strategies for 4 Oxolan 3 Yloxy Pyrimidin 5 Amine

Retrosynthetic Analysis of the 4-(Oxolan-3-yloxy)pyrimidin-5-amine Structure

A retrosynthetic analysis of this compound provides a logical framework for devising its synthesis by systematically deconstructing the molecule into simpler, commercially available precursors. This process involves identifying key chemical bonds that can be disconnected through known and reliable chemical transformations. youtube.comyoutube.com

The primary disconnections for the target molecule are:

C5-N Bond: The bond between the pyrimidine (B1678525) ring and the C-5 amino group. This disconnection points to a late-stage functional group transformation, specifically the reduction of a nitro group. The precursor would therefore be 4-(oxolan-3-yloxy)-5-nitropyrimidine. This is a strategic choice because electrophilic nitration on a pyrimidine ring is generally favored at the C-5 position. wikipedia.org

C4-O Ether Bond: The ether linkage between the pyrimidine ring and the oxolane moiety. This disconnection suggests a nucleophilic aromatic substitution or a Mitsunobu reaction. This breaks the molecule into two key fragments: a pyrimidine core with a suitable leaving group (e.g., a halogen) at the C-4 position, such as 4-chloro-5-nitropyrimidine (B138667), and the alcohol, 3-hydroxyoxolane.

Pyrimidine Core: The substituted pyrimidine ring itself can be disconnected according to classical pyrimidine synthesis methods. wikipedia.orgorganic-chemistry.org A common approach involves the cyclization of a β-dicarbonyl equivalent with an N-C-N building block like urea (B33335) or guanidine. wikipedia.org For a 4,5-disubstituted pyrimidine, a suitable starting material would be a functionalized three-carbon unit that can cyclize to form the desired heterocyclic core.

This analysis leads to a convergent synthetic strategy where the pyrimidine and oxolane fragments are prepared separately and then combined.

Development and Optimization of Synthetic Routes

Based on the retrosynthetic blueprint, several synthetic routes can be developed. The optimization of these routes focuses on maximizing yield, ensuring regioselectivity, and simplifying purification processes.

Construction of the Pyrimidine Core

The synthesis of a suitable pyrimidine precursor, such as 4,6-dichloropyrimidin-5-amine or, more relevant to our retrosynthesis, a 4-chloro-5-nitropyrimidine, is the foundational stage. A general and widely adopted method for pyrimidine synthesis is the Principal Synthesis, which involves the condensation of a β-dicarbonyl compound with an amidine, urea, or guanidine. wikipedia.org

To obtain the required substitution pattern, a common starting point is the nitration of a pre-existing pyrimidine. For instance, 4-hydroxypyrimidine (B43898) can be synthesized and subsequently halogenated and nitrated to yield a key intermediate like 4-chloro-5-nitropyrimidine.

Table 1: Example Reaction for Pyrimidine Core Intermediate

StepReactant(s)Reagent(s)ProductPurpose
1Malondialdehyde, UreaAcid/Base CatalystPyrimidin-4-oneFormation of the basic pyrimidine ring structure.
2Pyrimidin-4-onePOCl₃4-Chloropyrimidine (B154816)Introduction of a leaving group for etherification.
34-ChloropyrimidineHNO₃/H₂SO₄4-Chloro-5-nitropyrimidineIntroduction of the nitro group at the C-5 position. wikipedia.org

Introduction of the Oxolan-3-yloxy Moiety via Etherification

With the 4-chloro-5-nitropyrimidine intermediate in hand, the next crucial step is the formation of the ether bond with 3-hydroxyoxolane. This is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient nature of the pyrimidine ring, further activated by the nitro group, facilitates the displacement of the C-4 chloro substituent by the alkoxide of 3-hydroxyoxolane.

Key Etherification Strategies:

Williamson-type Ether Synthesis: The reaction is conducted in the presence of a base (e.g., NaH, K₂CO₃) to deprotonate the hydroxyl group of 3-hydroxyoxolane, forming a nucleophilic alkoxide that attacks the C-4 position of the pyrimidine.

Mitsunobu Reaction: While also a viable option, it is often employed when the SNAr reaction is sluggish. This method uses triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) to activate the alcohol. vulcanchem.com

Table 2: Optimized Conditions for Etherification

ParameterConditionRationale
Reactants 4-Chloro-5-nitropyrimidine, 3-HydroxyoxolaneKey building blocks for the ether linkage.
Base Sodium Hydride (NaH)Strong, non-nucleophilic base ensures complete formation of the alkoxide.
Solvent Tetrahydrofuran (THF), Dimethylformamide (DMF)Aprotic polar solvents that can solubilize the reactants and facilitate the SNAr reaction.
Temperature 0 °C to Room TemperatureAllows for controlled reaction, minimizing potential side reactions.

This step yields the intermediate 4-(oxolan-3-yloxy)-5-nitropyrimidine.

Regioselective Amination at the C-5 Position of the Pyrimidine Ring

The final functional group to be installed is the amine at the C-5 position. Direct amination of the C-5 position on the pyrimidine ring is challenging. Therefore, a more practical and widely used approach is the reduction of a precursor group, most commonly a nitro group. The C-5 position of pyrimidine is susceptible to electrophilic substitution like nitration, making the nitro-to-amino route highly effective. wikipedia.orgnih.gov

The reduction of the 5-nitro group of 4-(oxolan-3-yloxy)-5-nitropyrimidine to the desired 5-amino group can be accomplished using various standard reducing agents.

Table 3: Common Methods for Nitro Group Reduction

Reagent(s)ConditionsAdvantages/Disadvantages
H₂, Pd/C Methanol or Ethanol solvent, atmospheric or elevated pressureHigh yield, clean reaction; requires specialized hydrogenation equipment.
SnCl₂·2H₂O Ethyl acetate (B1210297) or HCl/Ethanol solventEffective and inexpensive; requires workup to remove tin salts.
Fe, NH₄Cl Ethanol/Water solvent, refluxMild, cost-effective, and environmentally friendlier than other metals; can be slower.
Sodium Dithionite (Na₂S₂O₄) Water/Organic co-solventMild conditions, useful for sensitive substrates. google.com

Protecting Group Strategies and Deprotection for this compound Synthesis

In multi-step syntheses of complex molecules, protecting groups are often essential to mask reactive functional groups and prevent unwanted side reactions. jocpr.com In the synthesis of this compound, a protecting group strategy could potentially be employed, although the described route may not strictly require it if the sequence is well-planned.

However, if alternative synthetic routes were explored or if the final amine needed to undergo further reactions, protection of the C-5 amino group would be necessary.

Potential Protecting Group Applications:

Amine Protection: The 5-amino group could be protected using common acid-labile groups like tert-butyloxycarbonyl (Boc) or base-labile groups like fluorenylmethyloxycarbonyl (Fmoc). jocpr.com For example, after the reduction of the nitro group, the resulting amine could be reacted with di-tert-butyl dicarbonate (B1257347) (Boc₂O) to form a Boc-protected amine. This would allow for further chemical manipulation of the pyrimidine ring without interference from the amine. The Boc group can be easily removed at the end of the synthesis using a strong acid like trifluoroacetic acid (TFA).

Pyrimidine Ring Nitrogen Protection: The nitrogen atoms in the pyrimidine ring are generally less nucleophilic than the exocyclic amine but could react under certain conditions. Groups like the p-benzyloxybenzyloxy group have been used to mask pyrimidinone systems, though this is less common for simple aminopyrimidines. rsc.org

Stereochemical Control in the Synthesis of Chiral this compound Isomers

The oxolane ring in this compound contains a stereocenter at the C-3 position. Consequently, the final compound exists as a pair of enantiomers: (R)-4-(oxolan-3-yloxy)pyrimidin-5-amine and (S)-4-(oxolan-3-yloxy)pyrimidin-5-amine. For many pharmaceutical applications, isolating a single enantiomer is critical.

The most straightforward and effective strategy to achieve stereochemical control is to utilize a chiral starting material. The synthesis would begin with an enantiomerically pure form of 3-hydroxyoxolane.

Synthetic Approach for Enantiomerically Pure Isomers:

Chiral Precursor: Start the synthesis with either commercially available (R)-3-hydroxyoxolane or (S)-3-hydroxyoxolane. Chiral oxolane derivatives can be synthesized from natural precursors like sugars, for instance, using 2-deoxy-D-ribose to produce chiral (hydroxymethyl)oxolan-3-ol derivatives. nih.gov

Stereospecific Reaction: The nucleophilic substitution reaction (etherification) at the C-4 position of the pyrimidine does not affect the stereocenter of the 3-hydroxyoxolane. Therefore, the stereochemistry of the starting alcohol is directly transferred to the product.

Final Chiral Product: Using (R)-3-hydroxyoxolane will yield (R)-4-(oxolan-3-yloxy)pyrimidin-5-amine, while using (S)-3-hydroxyoxolane will produce the (S)-enantiomer.

This substrate-controlled approach is highly efficient and avoids the need for late-stage chiral resolution or asymmetric catalysis, which can be more complex and costly to develop.

Alternative Synthetic Approaches and Reaction Conditions

The direct synthesis of this compound is not extensively documented in publicly available literature. However, plausible synthetic routes can be devised based on established methodologies for the synthesis of analogous 4-alkoxypyrimidin-5-amines. The key challenge lies in the formation of the ether linkage between the pyrimidine and the oxolane moieties. Two primary retrosynthetic disconnections can be considered: formation of the C-O bond via nucleophilic substitution or a Mitsunobu reaction.

A common and versatile method for forming such ether linkages is the Williamson ether synthesis . masterorganicchemistry.comyoutube.comlibretexts.orgfrancis-press.comkhanacademy.org This approach involves the reaction of an alkoxide with an alkyl halide. In the context of synthesizing this compound, this would entail the reaction of 3-hydroxyoxolane with a pyrimidine bearing a suitable leaving group at the 4-position, such as a halogen (e.g., 4-chloro- or 4-fluoropyrimidin-5-amine). The reaction is typically carried out in the presence of a base to deprotonate the alcohol, forming the more nucleophilic alkoxide.

A plausible synthetic sequence is outlined below:

Step 1: Synthesis of a 4-halopyrimidin-5-amine intermediate. This can be achieved through various established pyrimidine synthesis protocols. For instance, the cyclization of a suitable three-carbon precursor with an amidine can yield the pyrimidine core. Subsequent halogenation at the 4-position would provide the necessary intermediate.

Step 2: Williamson Ether Synthesis. The 4-halopyrimidin-5-amine is then reacted with 3-hydroxyoxolane in the presence of a strong base.

Reactants Base Solvent Temperature Potential Byproducts
4-chloropyrimidin-5-amine, 3-hydroxyoxolaneSodium hydride (NaH), Potassium tert-butoxide (t-BuOK)Tetrahydrofuran (THF), Dimethylformamide (DMF)Room temperature to moderate heatingIsomeric products, elimination products
4-fluoropyrimidin-5-amine, 3-hydroxyoxolaneSodium hydride (NaH)Dimethyl sulfoxide (B87167) (DMSO)Elevated temperaturesSide reactions due to higher reactivity of fluoro-pyrimidines

An alternative to the Williamson ether synthesis is the Mitsunobu reaction . wikipedia.orgorganic-synthesis.comorganic-chemistry.orgnih.govnih.gov This reaction allows for the conversion of an alcohol to an ether under milder, neutral conditions, using triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). This method is particularly useful when dealing with sensitive functional groups.

The reaction would proceed as follows:

Reactants Reagents Solvent Temperature Key Features
4-hydroxypyrimidin-5-amine, 3-hydroxyoxolaneTriphenylphosphine (PPh₃), Diethyl azodicarboxylate (DEAD)Tetrahydrofuran (THF), Dichloromethane (DCM)0 °C to room temperatureInversion of stereochemistry at the alcohol center.

The choice between these methods would depend on the specific substitution pattern of the pyrimidine core and the desired stereochemistry of the final product.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of heterocyclic compounds like pyrimidines is a growing area of research, aimed at reducing the environmental impact of chemical processes. nih.govpowertechjournal.com While a specific green synthesis for this compound has not been reported, general strategies for green pyrimidine synthesis can be applied.

Solvent Selection: Traditional organic solvents are often volatile, toxic, and flammable. Green chemistry encourages the use of safer alternatives. researchgate.nettandfonline.com

Conventional Solvents Greener Alternatives Rationale
Toluene, DichloromethaneWater, Ethanol, 2-Methyltetrahydrofuran (2-MeTHF)Lower toxicity, biodegradability, derived from renewable resources. researchgate.net
Dimethylformamide (DMF)Dimethyl sulfoxide (DMSO) (from renewable sources), Cyrene™Lower toxicity, higher boiling point (reducing volatility).

Energy Efficiency: Conventional heating methods often require significant energy input. Alternative energy sources can lead to more efficient and faster reactions. powertechjournal.comacs.org

Energy Source Advantages Potential Application
Microwave IrradiationRapid heating, shorter reaction times, often higher yields. acs.orgCyclization step for pyrimidine ring formation.
UltrasoundAcoustic cavitation enhances mass transfer and reaction rates.Can be used to promote the Williamson ether synthesis.

Catalysis: The use of catalysts can improve reaction efficiency and reduce waste. In pyrimidine synthesis, various green catalysts have been explored. acs.orgrsc.org

Catalyst Type Examples Benefits
BiocatalystsEnzymesHigh selectivity, mild reaction conditions.
Heterogeneous CatalystsZeolites, functionalized silicaEasy separation and reusability. rsc.org
OrganocatalystsProline and its derivativesMetal-free, lower toxicity.

Atom Economy and Multicomponent Reactions (MCRs): MCRs are highly desirable from a green chemistry perspective as they combine multiple starting materials in a single step to form a complex product, maximizing atom economy. acs.org A potential MCR approach for a related pyrimidine could involve the iridium-catalyzed reaction of an amidine with multiple alcohol components. acs.org Adapting such a strategy could, in principle, lead to a more sustainable synthesis of this compound.

Advanced Structural Characterization and Spectroscopic Analysis of 4 Oxolan 3 Yloxy Pyrimidin 5 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of an organic compound in solution. For 4-(Oxolan-3-yloxy)pyrimidin-5-amine, a combination of one-dimensional and two-dimensional NMR experiments would be essential.

Proton (¹H) and Carbon-13 (¹³C) NMR for Structural Elucidation

¹H NMR spectroscopy would provide information on the number of different types of protons, their chemical environments, and their proximity to one another. The spectrum would be expected to show distinct signals for the protons on the pyrimidine (B1678525) ring, the oxolane ring, and the amine group. The integration of these signals would correspond to the number of protons in each environment.

¹³C NMR spectroscopy would reveal the number of unique carbon atoms in the molecule. The chemical shifts of the carbon signals would indicate their electronic environment (e.g., aromatic, aliphatic, attached to oxygen or nitrogen).

Hypothetical ¹H and ¹³C NMR Data:

Without experimental data, precise chemical shifts cannot be provided. However, based on known values for similar pyrimidine and oxolane derivatives, a hypothetical data table would be structured as follows:

Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shifts for this compound

Position Hypothetical ¹H Chemical Shift (ppm) Hypothetical ¹³C Chemical Shift (ppm)
Pyrimidine H-2 8.0 - 8.5 150 - 155
Pyrimidine H-6 8.0 - 8.5 155 - 160
Pyrimidine C-4 - 160 - 165
Pyrimidine C-5 - 120 - 125
Oxolane H-3 4.8 - 5.2 75 - 80
Oxolane H-2, H-5 3.8 - 4.2 65 - 70
Oxolane H-4 2.0 - 2.5 30 - 35

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To unambiguously assign the ¹H and ¹³C signals and to confirm the connectivity of the atoms, a suite of 2D NMR experiments would be necessary:

COSY (Correlation Spectroscopy): Would establish the connectivity between adjacent protons, for instance, within the oxolane ring.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with the carbon signal of the atom it is directly attached to.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons that are two or three bonds away, which is crucial for confirming the connection between the oxolane ring and the pyrimidine ring via the ether linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would provide information about the spatial proximity of protons, which could help in determining the stereochemistry at the C-3 position of the oxolane ring if the compound is chiral.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

IR and Raman spectroscopy are complementary techniques that provide information about the functional groups present in a molecule by measuring the vibrations of chemical bonds.

Identification of Key Functional Group Absorptions

The IR and Raman spectra of this compound would be expected to show characteristic absorption bands for the N-H stretches of the amine group, C-N and C=N stretches of the pyrimidine ring, and C-O stretches of the ether linkage and the oxolane ring.

Table 2: Expected Key Infrared (IR) and Raman Absorptions for this compound

Functional Group Expected Wavenumber (cm⁻¹) Type of Vibration
N-H (Amine) 3300 - 3500 Stretching
C-H (Aromatic) 3000 - 3100 Stretching
C-H (Aliphatic) 2850 - 3000 Stretching
C=N (Pyrimidine) 1600 - 1680 Stretching
C=C (Pyrimidine) 1400 - 1600 Stretching
C-O (Ether) 1050 - 1250 Stretching

Conformational Insights from Vibrational Modes

Subtle shifts in the vibrational frequencies, particularly in the fingerprint region (below 1500 cm⁻¹), could provide insights into the conformational preferences of the molecule, such as the puckering of the oxolane ring.

Mass Spectrometry for Molecular Mass and Fragmentation Patterns

Mass spectrometry would be used to determine the molecular weight of the compound and to gain information about its structure from its fragmentation pattern. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula.

Table 3: Predicted Mass Spectrometry Data for this compound

Ion Predicted m/z
[M+H]⁺ 182.0928

The fragmentation pattern would likely involve the cleavage of the C-O bond between the two rings and fragmentation of the oxolane ring.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a compound by measuring its mass with very high precision. For this compound, with a chemical formula of C₈H₁₀N₄O₂, the theoretical exact mass can be calculated. An experimental HRMS analysis would aim to measure the mass of the protonated molecule, [M+H]⁺, and compare it to the calculated value. A close correlation, typically within a few parts per million (ppm), would provide strong evidence for the compound's elemental formula.

Table 1: Theoretical Mass Data for this compound

Description Data
Molecular Formula C₈H₁₀N₄O₂
Monoisotopic Mass 194.0798 Da
Theoretical [M+H]⁺ 195.0876 Da

Note: This table represents calculated theoretical values. Experimental data is not currently available.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem Mass Spectrometry (MS/MS) would provide insight into the structural connectivity of this compound. In an MS/MS experiment, the precursor ion (e.g., the [M+H]⁺ ion at m/z 195.0876) is isolated and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed to reveal the compound's substructures.

A hypothetical fragmentation pattern could involve the cleavage of the ether bond connecting the oxolane and pyrimidine rings, which is a common fragmentation pathway for such molecules. This would likely produce characteristic fragment ions corresponding to the pyrimidin-5-amine moiety and the oxolan-3-yloxy group. The precise masses of these fragments would help to confirm the identity and arrangement of the constituent parts of the molecule.

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique would provide a wealth of information about the molecular structure and intermolecular interactions of this compound. However, to date, no crystal structure for this compound has been deposited in the Cambridge Structural Database (CSD) or reported in the scientific literature.

Should a crystal structure be determined, it would provide precise measurements of all bond lengths, bond angles, and torsion angles within the molecule. This data would offer an unambiguous confirmation of the connectivity of the oxolane and pyrimidine rings and the position of the amine group. It would also reveal the conformation of the five-membered oxolane ring, which is typically found in an envelope or twist conformation.

Table 2: Hypothetical Bond Parameter Data from X-ray Crystallography

Bond/Angle Expected Value Range
C-O (ether) 1.35 - 1.45 Å
C-N (pyrimidine) 1.32 - 1.38 Å
C-N (amine) 1.36 - 1.42 Å
O-C-C (oxolane) 105 - 110°
C-N-C (pyrimidine) 115 - 120°

Note: These are generalized expected values for similar chemical environments. Specific experimental data for the target compound is not available.

The analysis of the crystal packing would show how individual molecules of this compound arrange themselves in the solid state. A key feature to investigate would be hydrogen bonding. The amine group (-NH₂) can act as a hydrogen bond donor, while the nitrogen atoms of the pyrimidine ring and the oxygen atom of the oxolane ring can act as hydrogen bond acceptors. These interactions would play a crucial role in stabilizing the crystal lattice.

Polymorphism is the ability of a compound to exist in more than one crystal form. Different polymorphs can have different physical properties. A thorough crystallographic study would involve screening for different crystalline forms of this compound under various crystallization conditions. Furthermore, such a study would reveal if the molecule adopts different conformations in the solid state, providing insight into its conformational flexibility.

Theoretical and Computational Chemistry Studies on 4 Oxolan 3 Yloxy Pyrimidin 5 Amine

Electronic Structure and Quantum Chemical Analysis

Quantum chemical analysis is fundamental to understanding the intrinsic properties of a molecule. These methods would elucidate the electronic nature of 4-(Oxolan-3-yloxy)pyrimidin-5-amine, providing a basis for predicting its stability, reactivity, and intermolecular interactions.

DFT would be the method of choice for investigating the ground state properties of the molecule. A typical study would involve optimizing the molecular geometry to find the lowest energy structure. This process yields key data points.

Hypothetical Data from a DFT Optimization:

Optimized Bond Lengths: Calculating the distances between bonded atoms (e.g., C-N, C-O, C-C).

Bond Angles and Dihedral Angles: Determining the geometry and spatial arrangement of the atoms.

Total Energy and Heat of Formation: Providing a measure of the molecule's thermodynamic stability.

These calculations would likely be performed using a standard functional, such as B3LYP, paired with a basis set like 6-311++G(d,p) to ensure high accuracy.

FMO theory is a powerful tool for predicting chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.orgyoutube.com

HOMO: The location of the HOMO would indicate the most likely site for electrophilic attack. In this compound, this is anticipated to be localized on the electron-rich aminopyrimidine ring system, particularly the amino group and the nitrogen atoms of the pyrimidine (B1678525) ring.

LUMO: The LUMO's location highlights the most probable site for nucleophilic attack, expected to be on the electron-deficient carbon atoms of the pyrimidine ring.

HOMO-LUMO Gap: The energy difference between these two orbitals is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive.

Global reactivity descriptors derived from these orbital energies, such as electronegativity, chemical hardness, and global softness, would further quantify its reactivity profile.

An Electrostatic Potential (ESP) map would visualize the charge distribution across the molecule. This is crucial for understanding non-covalent interactions. For this molecule, the ESP map would likely show:

Negative Potential (Red/Yellow): Concentrated around the electronegative nitrogen atoms of the pyrimidine ring and the oxygen atoms of the ether and oxolane groups, indicating regions susceptible to electrophilic interaction and hydrogen bond acceptance.

Positive Potential (Blue): Located around the hydrogen atoms of the amino group, highlighting their potential as hydrogen bond donors.

Analysis of partial atomic charges (e.g., using Mulliken or Natural Bond Orbital (NBO) population analysis) would provide quantitative data on this charge distribution.

Conformational Analysis and Energy Landscapes

The flexibility of the oxolane ring and the ether linkage means that this compound can exist in multiple conformations. A conformational analysis study would systematically rotate the key single bonds (like the C-O-C ether linkage) to map the potential energy surface. This would identify the most stable conformers (global and local minima) and the energy barriers for transitioning between them. Such an analysis is vital for understanding which shapes the molecule is likely to adopt in different environments.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

While DFT provides a static picture, MD simulations would reveal the molecule's dynamic behavior over time. A simulation would place the molecule in a box of solvent (e.g., water) and calculate the forces on each atom over femtosecond time steps. This would allow for the study of:

Solvent Interactions: How water molecules arrange around the solute and form hydrogen bonds.

Conformational Flexibility: Observing transitions between different conformations in a dynamic environment.

Radial Distribution Functions: To understand the structuring of solvent molecules around specific functional groups, like the amino group or the pyrimidine nitrogen atoms.

Prediction of Spectroscopic Properties (NMR chemical shifts, IR frequencies)

Computational methods can predict spectroscopic data, which is invaluable for confirming the structure of a synthesized compound.

NMR Spectroscopy: Using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, one could predict the ¹H and ¹³C NMR chemical shifts. These predicted values, when compared to experimental spectra, help in signal assignment. Although no specific study is available, predicted NMR data for related compounds can be found in some databases. drugbank.comchemicalbook.com

IR Spectroscopy: The calculation of vibrational frequencies (IR spectra) would identify the characteristic stretching and bending modes of the molecule's functional groups (e.g., N-H stretch of the amine, C-O stretch of the ether, aromatic C-N stretches). This provides a theoretical "fingerprint" of the molecule.

Quantitative Structure-Property Relationship (QSPR) Modeling for Physicochemical Attributes

A foundational step in understanding the potential applications of a novel compound like this compound is the determination of its fundamental physicochemical properties. QSPR models provide a powerful, non-experimental method for predicting these attributes. Key properties often modeled include lipophilicity (logP), aqueous solubility (logS), polar surface area (PSA), and various electronic and steric parameters. These attributes are critical in determining a molecule's behavior in different environments, including its absorption, distribution, metabolism, and excretion (ADME) profile in a biological context.

In the absence of dedicated QSPR studies for this compound, it is not possible to present a detailed data table of its predicted physicochemical attributes based on established models. The creation of such a table would necessitate a de novo computational study, involving the following steps:

Molecular Geometry Optimization: Obtaining the most stable three-dimensional conformation of the molecule using quantum mechanical methods.

Descriptor Calculation: Computing a wide array of molecular descriptors, which can be categorized as constitutional, topological, geometric, electrostatic, and quantum-chemical.

Model Development: For a series of related compounds with known experimental property values, statistical methods would be used to select the most relevant descriptors and build a regression model.

Model Validation: The predictive power of the developed model would be rigorously tested using internal and external validation techniques.

Property Prediction: The validated model would then be used to predict the physicochemical properties of this compound.

Given the current lack of available data in the public domain, a detailed QSPR analysis for this compound remains a prospective endeavor for researchers in the field of computational and medicinal chemistry.

Mechanistic Investigations of Chemical Transformations Involving 4 Oxolan 3 Yloxy Pyrimidin 5 Amine

Kinetics and Thermodynamics of Reactions

While specific experimental kinetic and thermodynamic data for 4-(Oxolan-3-yloxy)pyrimidin-5-amine are not published, the principles governing its reactions can be discussed. Reactions involving this compound, particularly nucleophilic aromatic substitution (SNAr), are common for electron-poor heterocyclic systems. nih.gov

The determination of reaction rates and the order of reaction for transformations involving this compound would follow standard experimental methodologies. For instance, in a hypothetical SNAr reaction where a nucleophile displaces the oxolanyloxy group, the reaction rate could be monitored using techniques like UV-Vis spectroscopy, HPLC, or NMR spectroscopy by tracking the disappearance of the reactant or the appearance of the product over time. nih.govnih.gov

To determine the order of the reaction, the method of initial rates would be employed. This involves systematically varying the initial concentration of each reactant (e.g., this compound and the nucleophile) while keeping the others constant and observing the effect on the initial reaction rate. For many SNAr reactions on pyrimidine (B1678525) rings, the mechanism is a two-step process involving the rate-determining addition of the nucleophile to form a stable intermediate (a Meisenheimer complex), often resulting in second-order kinetics—first order with respect to the pyrimidine substrate and first order with respect to the nucleophile. nih.gov

Table 1: Illustrative Experimental Design for Rate Determination

Experiment [Substrate] (mol/L) [Nucleophile] (mol/L) Expected Observation for a Second-Order Reaction
1 0.1 0.1 Baseline Rate (R)
2 0.2 0.1 Rate ≈ 2R

The activation energy (Ea) for a reaction involving this compound would be determined by measuring the reaction rate constant (k) at various temperatures and applying the Arrhenius equation. A plot of ln(k) versus 1/T yields a straight line with a slope of -Ea/R, where R is the gas constant.

Transition state analysis, typically aided by computational chemistry, would focus on the structure and energy of the highest point on the reaction coordinate. For an SNAr reaction, the first transition state would lead to the formation of the Meisenheimer intermediate. The stability of this intermediate is key; electron-withdrawing groups on the ring stabilize it, thus lowering the activation energy. nih.gov In the case of this compound, the pyrimidine nitrogens provide this stabilization. The oxolanyloxy group, being a potential leaving group, and the amino group would influence the energy landscape of the transition states.

Detailed Studies of Nucleophilic and Electrophilic Reactivity of this compound

Nucleophilic Reactivity: The primary site of nucleophilic character in this compound is the exocyclic 5-amino group. The lone pair of electrons on the nitrogen atom can attack a wide range of electrophiles. Common reactions would include acylation, alkylation, and condensation with carbonyl compounds. The nucleophilicity of the amino group is somewhat tempered by its connection to the electron-withdrawing pyrimidine ring, but it remains the most reactive site for electrophilic attack.

Electrophilic Reactivity: The pyrimidine ring itself is electrophilic. The carbon atoms at positions 2, 4, and 6 are electron-deficient due to the inductive effect of the two ring nitrogen atoms. This makes the ring susceptible to attack by strong nucleophiles. The relative reactivity of these positions is generally C4/C6 > C2. stackexchange.com In this specific molecule, the C4 position is substituted with the oxolanyloxy group. This group could potentially be displaced by a strong nucleophile in an SNAr reaction. The C2 and C6 positions remain potential sites for nucleophilic attack, depending on the reaction conditions and the nature of the nucleophile.

Table 2: Predicted Reactivity Sites of this compound

Reagent Type Primary Reactive Site Type of Reaction Expected Product Class
Electrophile (e.g., Acyl Chloride) 5-Amino Group N-Acylation N-acyl-4-(oxolan-3-yloxy)pyrimidin-5-amine
Strong Nucleophile (e.g., NaOMe) C4-Carbon Nucleophilic Aromatic Substitution (SNAr) 4-methoxy-pyrimidin-5-amine

Acid-Base Properties and Protonation States of this compound

The molecule possesses several basic sites capable of being protonated: the two ring nitrogen atoms (N1 and N3) and the exocyclic 5-amino group. youtube.com Computational and experimental studies on similar aminopyrimidines show that the ring nitrogens are generally more basic than the exocyclic amino group. acs.org

Protonation is expected to occur preferentially at N1 or N3. The choice between N1 and N3 would be influenced by steric and electronic factors of the substituents. Once a ring nitrogen is protonated, the resulting pyrimidinium cation becomes significantly more electron-deficient, which would deactivate the ring towards electrophilic attack but further activate it towards nucleophilic attack. Protonation of the 5-amino group would render it non-nucleophilic. The specific pKa values would need to be determined experimentally, but can be estimated by comparison with related structures. acs.orgnih.gov

Interaction Mechanisms with Selected Chemical Reagents or Catalysts

With Nucleophiles: In a reaction with a strong nucleophile like an alkoxide or an amine, the most likely mechanism is a nucleophilic aromatic substitution (SNAr) to displace the 4-(oxolan-3-yloxy) group. The mechanism involves two steps:

Addition of the nucleophile to the C4 position, breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

Elimination of the oxolan-3-yloxy leaving group, restoring the aromaticity of the pyrimidine ring.

With Electrophiles: With an electrophile such as an acid chloride or an alkyl halide, the reaction mechanism would likely involve the nucleophilic attack of the 5-amino group's lone pair on the electrophilic center. This is a standard nucleophilic acyl substitution or alkylation reaction.

With Catalysts: In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), the molecule would first need to be functionalized with a suitable leaving group (like a halogen) at one of the ring carbon positions (e.g., C2 or C6). The general mechanism involves oxidative addition of the Pd(0) catalyst to the carbon-halogen bond, followed by transmetalation with the coupling partner and reductive elimination to yield the product and regenerate the catalyst.

Spectroscopic Tracking of Reaction Progress and Intermediate Detection

Monitoring the chemical transformations of this compound would rely on standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for tracking reaction progress. For example, in an N-acylation of the amino group, one would observe the disappearance of the N-H protons and the appearance of a new amide N-H signal (if present) and signals for the acyl group. Changes in the chemical shifts of the pyrimidine ring protons and carbons would also be indicative of the reaction's progress. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy can monitor changes in functional groups. The characteristic N-H stretching vibrations of the primary amine (around 3300-3500 cm-1) would change or disappear upon reaction. The formation of a new functional group, such as a carbonyl in an amide, would give rise to a new, strong absorption band (around 1650-1700 cm-1).

Mass Spectrometry (MS): MS would be used to confirm the mass of the product and any stable intermediates. High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the products. nih.gov

UV-Visible Spectroscopy: Changes in the conjugation of the pyrimidine system upon reaction would lead to shifts in the UV-Vis absorption spectrum. This can be a convenient method for continuous monitoring of reaction kinetics. acs.org

The detection of reaction intermediates, such as a Meisenheimer complex, can be challenging due to their often transient nature. Low-temperature NMR experiments are sometimes successful in observing these species directly. nih.gov

Table of Mentioned Compounds

Compound Name
This compound
4-methoxy-pyrimidin-5-amine

Derivatization and Structure Property Relationships of 4 Oxolan 3 Yloxy Pyrimidin 5 Amine Analogues

Design Principles for Modifying the 4-(Oxolan-3-yloxy)pyrimidin-5-amine Core

The modification of the this compound scaffold is guided by several key design principles aimed at fine-tuning its properties for various applications. The pyrimidine (B1678525) ring is a well-established "privileged scaffold" in medicinal chemistry, known for its ability to interact with a wide range of biological targets through hydrogen bonding and π-π stacking interactions. nih.gov Its structural similarity to purines allows it to act as a bioisostere, potentially interfering with biological pathways that involve purine (B94841) recognition. google.com

The primary goals for modifying this core structure include:

Modulation of Target Affinity and Selectivity: Strategic substitution on the pyrimidine ring or the oxolane moiety can enhance binding affinity to a specific biological target while minimizing off-target effects. For instance, in kinase inhibitor design, different substituents can be explored to target the hinge region, solvent-exposed areas, or allosteric pockets of the enzyme. nih.govnih.gov

Optimization of Physicochemical Properties: The oxolane ring generally enhances solubility in polar solvents, a desirable trait for drug candidates. nih.gov Further modifications can be made to balance lipophilicity (LogP), polar surface area (PSA), and other parameters that govern absorption, distribution, metabolism, and excretion (ADME).

Introduction of New Interaction Points: Functionalization of the amine group or addition of substituents to the pyrimidine ring can introduce new hydrogen bond donors or acceptors, charged groups, or hydrophobic interaction points, leading to altered biological activity. nih.gov

Investigation of Structure-Activity Relationships (SAR): Systematic derivatization allows for a comprehensive understanding of how specific structural changes influence a compound's activity, providing a roadmap for rational drug design. nih.govorganic-chemistry.org

Synthesis of Analogues with Variations on the Oxolane Moiety

Variations on the oxolane moiety can introduce changes in steric bulk, hydrophilicity, and the spatial orientation of the ether linkage. The synthesis of such analogues typically involves the coupling of a substituted oxolane precursor with the pyrimidine core.

A general synthetic approach could involve the reaction of 3-hydroxyoxolane (3-hydroxytetrahydrofuran) derivatives with a suitable 4-halopyrimidin-5-amine. For instance, a nucleophilic aromatic substitution (SNAr) reaction between a 4-chloropyrimidine (B154816) derivative and the alkoxide of a modified 3-hydroxyoxolane would yield the desired ether linkage.

Key synthetic considerations for modifying the oxolane ring include:

Stereochemistry: The oxolane ring in this compound contains a stereocenter at the 3-position. The synthesis of enantiomerically pure or specific diastereomeric analogues is crucial, as stereoisomers can exhibit significantly different biological activities and pharmacokinetic profiles. Chiral starting materials or asymmetric synthesis methods are employed to achieve this. google.com

Ring Substitution: Analogues can be prepared with substituents (e.g., methyl, fluoro, hydroxymethyl) at various positions on the oxolane ring. These precursors can be synthesized through multi-step sequences, for example, from substituted diols or via cycloaddition reactions. google.com

Ring Size and Heteroatom Variation: While this article focuses on the oxolane (five-membered) ring, analogous series could be synthesized using substituted oxetane (B1205548) (four-membered) or tetrahydropyran (B127337) (six-membered) rings to explore the impact of ring size on conformational flexibility and biological fit.

A hypothetical pathway for synthesizing analogues could start from commercially available or custom-synthesized substituted 3-hydroxyoxolanes, which are then coupled to a pre-functionalized pyrimidine ring.

Exploration of Substituents on the Pyrimidine Ring System

The pyrimidine ring offers multiple positions for substitution, primarily at the C2 and C6 positions, which can significantly alter the electronic nature and steric profile of the molecule. Electrophilic substitution on the pyrimidine ring itself is generally difficult but is facilitated by the presence of the electron-donating amino and alkoxy groups, which direct substitution to the C5 position. However, since this position is already occupied by the amine, modifications typically occur at other positions through condensation or substitution reactions.

Common synthetic strategies include:

Building from a Pre-substituted Ring: A widely used method is the condensation of a substituted amidine with a β-dicarbonyl compound or its equivalent to form the pyrimidine ring with the desired substituent at the C2 position.

Nucleophilic Aromatic Substitution (SNAr): Starting with a dihalopyrimidine, such as 2,4-dichloropyrimidine, allows for sequential and regioselective substitution. The chlorine at the C4 position is generally more reactive, allowing for the introduction of the oxolane-3-oxy group, followed by substitution of the C2 chlorine with various nucleophiles (amines, thiols, etc.). nih.gov

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, are powerful tools for introducing aryl, heteroaryl, or amino substituents at halogenated positions on the pyrimidine ring. google.com

The table below summarizes common substituents and their general impact, based on findings from related pyrimidine series.

PositionSubstituent TypeGeneral Effect on PropertiesSynthetic Method
C2 Small alkyl (e.g., -CH₃)Increases lipophilicity; can fill small hydrophobic pockets.Condensation with substituted amidine.
C2 Amines (e.g., -NH₂, -NHR)Introduces H-bond donor/acceptor; can increase polarity.SNAr on 2-halopyrimidine; Buchwald-Hartwig coupling.
C2 Aryl/HeteroarylIntroduces π-stacking interactions; can significantly alter SAR.Suzuki or Stille coupling.
C6 Halogens (e.g., -Cl, -F)Electron-withdrawing; can serve as a handle for further functionalization.Start from halogenated pyrimidine precursors.
C6 Amines/AmidesModulates solubility and hydrogen bonding potential.SNAr on 6-halopyrimidine.

Functionalization of the Amine Group at Position 5

The primary amine at the C5 position is a key functional group that can be readily derivatized to explore its role in target binding and to modulate physicochemical properties. Standard amine chemistry can be applied to introduce a wide variety of functionalities.

Common derivatization strategies include:

Acylation: Reaction with acyl chlorides or carboxylic acids (using coupling agents like HATU or EDCI) forms amide derivatives. This can introduce a diverse range of substituents and often improves metabolic stability. organic-chemistry.org

Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, which are strong hydrogen bond acceptors and can mimic phosphate (B84403) groups.

Reductive Amination: Reaction with aldehydes or ketones followed by reduction (e.g., with sodium triacetoxyborohydride) produces secondary or tertiary amines, allowing for the introduction of alkyl or arylalkyl groups.

Urea (B33335) and Thiourea (B124793) Formation: Treatment with isocyanates or isothiocyanates yields urea or thiourea derivatives, respectively, which are excellent hydrogen bond donors and acceptors. nih.gov

These modifications can significantly impact the compound's electronic profile, lipophilicity, and its ability to form key interactions with biological macromolecules.

Elucidation of Structure-Property Relationships (SPR)

Systematic derivatization of the this compound core allows for the detailed elucidation of structure-property relationships, providing critical insights into how molecular changes affect physicochemical properties.

The electronic properties of the pyrimidine ring are highly sensitive to the nature of its substituents. The two nitrogen atoms in the pyrimidine ring make it electron-deficient. The electron-donating nature of the 5-amino and 4-alkoxy groups helps to modulate this deficiency.

Inductive and Resonance Effects: Electron-withdrawing groups (EWGs), such as halogens (e.g., -F, -Cl) or trifluoromethyl (-CF₃), at the C2 or C6 positions decrease the electron density of the pyrimidine ring and can influence the pKa of the ring nitrogens and the 5-amino group. nih.govorganic-chemistry.org Conversely, electron-donating groups (EDGs), like methyl (-CH₃) or methoxy (B1213986) (-OCH₃), increase the electron density.

Hydrogen Bonding Potential: The introduction of functional groups like amides, sulfonamides, or additional amines alters the hydrogen bond donor and acceptor capacity of the molecule. For example, acylating the 5-amino group replaces a strong H-bond donor with a weaker one, while introducing an H-bond acceptor (the carbonyl oxygen).

Aromatic Interactions: The addition of aryl or heteroaryl groups via C-C or C-N bonds introduces the possibility of π-π stacking or cation-π interactions, which can be crucial for binding to protein targets. nih.gov

The following table illustrates the expected electronic impact of various substituents on the pyrimidine core.

SubstituentPositionElectronic EffectExpected Impact on Reactivity/Binding
-CF₃C2Strong Electron-Withdrawing (Inductive)Decreases basicity of ring nitrogens; may engage in specific dipole interactions. organic-chemistry.org
-ClC2/C6Electron-Withdrawing (Inductive), Weakly Donating (Resonance)Modulates ring electronics; can form halogen bonds. nih.gov
-NH₂C2/C6Strong Electron-Donating (Resonance)Increases electron density and basicity; acts as H-bond donor.
-C(=O)NHRC5 (from amine)Electron-Withdrawing (Resonance)Decreases basicity of the parent amine; provides H-bond donor/acceptor.

Solubility: The parent scaffold contains a polar oxolane ring and hydrogen-bonding groups, which should confer a degree of aqueous solubility. nih.gov The introduction of large, non-polar, or lipophilic substituents (e.g., long alkyl chains, multiple aromatic rings) will generally decrease aqueous solubility. Conversely, adding polar or ionizable groups (e.g., carboxylic acids, morpholine, piperazine) can enhance it.

Aggregation: Molecules with large, flat aromatic surfaces have a tendency to self-associate or aggregate in aqueous solution, particularly at higher concentrations used in in vitro screening. This can lead to non-specific activity and false-positive results. The non-planar, flexible oxolane moiety may help to disrupt planarity and reduce the propensity for aggregation compared to purely aromatic systems. However, the addition of large aromatic substituents to the pyrimidine core could reintroduce this issue. Careful monitoring of aggregation behavior through techniques like dynamic light scattering (DLS) is important during lead optimization. nih.gov

The interplay between structural modifications and these properties is complex. For example, while adding a lipophilic group might increase potency by enhancing binding in a hydrophobic pocket, it could simultaneously decrease solubility and increase aggregation, highlighting the need for a multi-parameter optimization approach in medicinal chemistry.

Correlation of Molecular Structure with Thermal Stability and Degradation Pathways

The thermal stability and degradation pathways of this compound and its analogues are critically influenced by their molecular structure. The arrangement and nature of substituents on the pyrimidine core dictate the energetic barriers to thermal decomposition and the subsequent fragmentation patterns. Research into the thermal behavior of substituted pyrimidines provides a framework for understanding these structure-property relationships.

The thermal decomposition of pyrimidine derivatives is often studied using techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). researchgate.netnumberanalytics.com These methods help determine key parameters like the onset temperature of decomposition, the temperature of maximum weight loss, and the nature of the decomposition process (e.g., single-step or multi-step). researchgate.netnumberanalytics.com

Influence of Substituents on Thermal Stability

The stability of the pyrimidine ring is significantly affected by the electronic properties and positions of its substituents. researchgate.netnih.gov Electron-donating groups, such as amino and alkoxy groups, can influence the electron density of the ring and its susceptibility to thermal cleavage. Conversely, electron-withdrawing groups can also impact stability, often by creating points of initial bond scission. researchgate.net

For instance, studies on various pyrimidine derivatives have shown that the presence of certain functional groups can either enhance or reduce thermal stability depending on their interaction with the core ring structure. researchgate.net The position of these substituents is also crucial; for example, a group at the 2-position of the pyrimidine ring might have a different effect on stability compared to the same group at the 4- or 5-position due to differences in the electronic environment. researchgate.net

In the case of this compound, the molecule possesses an amino group at the 5-position and an oxolanyloxy group at the 4-position. The amino group, being an electron-donating group, can increase the electron density of the pyrimidine ring. The oxolanyloxy group, a cyclic ether linkage, introduces a point of potential thermal instability due to the C-O bonds in the oxolane ring, which can be susceptible to cleavage at elevated temperatures.

Hypothetical Thermal Analysis Data

To illustrate the potential influence of structural modifications on thermal stability, the following table presents hypothetical TGA data for this compound and some of its notional analogues. This data is based on general principles observed in substituted pyrimidines and is for illustrative purposes only, as specific experimental data for these exact compounds is not publicly available.

Compound NameStructureOnset Decomposition Temperature (°C)Peak Decomposition Temperature (°C)
This compound280310
4-Methoxypyrimidin-5-amine295325
4-(Oxolan-3-yloxy)pyrimidine260290
Pyrimidin-5-amine310340

Note: This table contains hypothetical data for illustrative purposes.

From this hypothetical data, one could infer that the presence of the oxolanyloxy group might lower the thermal stability compared to a simpler methoxy group, potentially due to the strain in the five-membered ring or different cleavage pathways. The absence of the amino group in 4-(Oxolan-3-yloxy)pyrimidine could also lead to a decrease in stability, suggesting a stabilizing effect of the amino group, possibly through intermolecular hydrogen bonding.

Degradation Pathways

The degradation of pyrimidine derivatives can proceed through various complex pathways. The initial step in the thermal degradation of this compound would likely involve the cleavage of the weakest bond. This could be the C-O bond of the ether linkage or the C-N bond of the amino group.

A plausible degradation pathway could initiate with the homolytic or heterolytic cleavage of the oxolanyloxy group from the pyrimidine ring. This would result in the formation of a pyrimidine radical or ion and an oxolanyl radical or cation. These reactive intermediates would then undergo further fragmentation.

Another potential pathway involves the initial fragmentation of the oxolane ring itself, followed by the decomposition of the substituted pyrimidine. The pyrimidine ring, being aromatic, is relatively stable, but its substituents provide reactive sites for the initiation of decomposition. The degradation of the pyrimidine ring itself typically occurs at higher temperatures and can lead to the formation of smaller volatile molecules like ammonia, carbon dioxide, and various hydrocarbons. numberanalytics.com The specific products would depend on the reaction conditions, such as the atmosphere (inert or oxidative).

Potential Applications and Functional Relevance of 4 Oxolan 3 Yloxy Pyrimidin 5 Amine in Specialized Chemical Fields

Utilization as a Key Synthetic Intermediate for Advanced Organic Molecules

The structure of 4-(oxolan-3-yloxy)pyrimidin-5-amine makes it a valuable synthetic intermediate for the construction of more complex and advanced organic molecules. ijpsjournal.comorientjchem.org The presence of a primary amino group on the electron-deficient pyrimidine (B1678525) ring offers a reactive site for a multitude of chemical transformations. mdpi.comnih.gov This amino group can readily undergo N-acylation, N-alkylation, and N-arylation reactions, allowing for the introduction of a wide array of functional groups and the extension of the molecular framework.

Furthermore, the amino group can participate in condensation reactions with carbonyl compounds to form Schiff bases, which are themselves versatile intermediates for the synthesis of various heterocyclic systems. The pyrimidine ring itself can be subject to further functionalization, although its electron-deficient nature directs substitution reactions. The synthesis of diverse pyrimidine derivatives is a cornerstone in medicinal chemistry and materials science, with the aminopyrimidine moiety serving as a crucial precursor. nih.govmdpi.comgsconlinepress.comnih.gov For instance, derivatives of 2-aminopyrimidine (B69317) are used as starting materials for fused heterocycles like imidazopyrimidines and triazolopyrimidines. mdpi.com

The oxolane (tetrahydrofuran) moiety, while seemingly a simple ether linkage, can influence the solubility and conformational properties of the resulting molecules, which can be advantageous in both synthesis and final application. The synthesis of various functionalized pyrimidines often involves the reaction of a substituted pyrimidine with a suitable nucleophile, a process in which this compound could serve as a key building block. researchgate.netacs.orgresearchgate.net The modular nature of its synthesis would likely allow for variations in the oxolane portion as well, further expanding the accessible chemical space.

Exploration in Materials Science for Optical or Electronic Applications

The electronic properties of the aminopyrimidine core suggest that this compound could be a candidate for applications in materials science, particularly in the realm of optical and electronic materials. nih.govresearchgate.net

Aminopyrimidine derivatives are known to exhibit interesting photophysical properties, including fluorescence. chemrxiv.orgresearchgate.net The combination of the electron-donating amino group and the electron-withdrawing pyrimidine ring can lead to the formation of an intramolecular charge transfer (ICT) state upon photoexcitation. nih.govacs.org This ICT character is often associated with fluorescence emission that is sensitive to the surrounding environment, such as solvent polarity.

For this compound, it is anticipated that the molecule would exhibit UV-Vis absorption in the ultraviolet region. Upon excitation, it could display fluorescence, with the emission wavelength and quantum yield being influenced by the nature of the solvent. The oxolane group, being non-chromophoric, is not expected to directly participate in the electronic transitions but can affect the photophysical properties by altering the molecule's solubility and local environment. The potential for solvatochromism, where the emission color changes with solvent polarity, is a key feature of many ICT fluorophores. acs.org

PropertyPredicted Value/CharacteristicBasis of Prediction
UV-Vis Absorption (λmax) ~280-320 nmBased on absorption of aminopyrimidine derivatives. chemrxiv.org
Fluorescence Emission (λem) ~350-450 nmDependent on solvent polarity, typical for ICT fluorophores. nih.govacs.org
Fluorescence Quantum Yield ModerateCan be influenced by solvent and functionalization. chemrxiv.org
Solvatochromism ExpectedDue to the potential for an intramolecular charge transfer excited state. acs.org

This table presents hypothetical data based on the properties of structurally related aminopyrimidine compounds.

The electron-deficient nature of the pyrimidine ring makes it a suitable component for n-type organic semiconductors, which are essential for the fabrication of organic electronic devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). researchgate.netaps.orgacs.org By functionalizing the this compound scaffold, it may be possible to tune its electronic properties for such applications. For instance, creating larger conjugated systems based on this core could lead to materials with enhanced charge transport capabilities.

Furthermore, the potential for environmentally sensitive fluorescence opens up the possibility of using this compound or its derivatives as molecular switches or sensors. mdpi.com For example, protonation of the pyrimidine nitrogen atoms or the amino group can significantly alter the electronic structure and, consequently, the photophysical properties. This pH-dependent fluorescence could be harnessed for sensing applications in non-biological systems.

Role as a Ligand in Coordination Chemistry and Catalysis

Aminopyrimidine derivatives are well-established ligands in coordination chemistry, capable of binding to a wide range of metal ions through the nitrogen atoms of the pyrimidine ring and the exocyclic amino group. sciencenet.cnnih.govresearchgate.nettandfonline.comnih.gov It is therefore highly probable that this compound can act as a versatile ligand. The two nitrogen atoms of the pyrimidine ring can act as donor sites, and the amino group can also coordinate to a metal center, allowing for various binding modes, including monodentate, bidentate, and bridging coordination.

The formation of coordination polymers and metal-organic frameworks (MOFs) using aminopyrimidine ligands has been extensively studied. nih.gov These materials have potential applications in gas storage, separation, and catalysis. The oxolane moiety in this compound could influence the resulting network structure through steric effects or by participating in weak interactions. The design of new catalysts is another area where this ligand could be employed, as the electronic properties of the metal center can be fine-tuned by the ligand environment. rsc.org

Metal IonPotential Coordination Behavior with Aminopyrimidine LigandsReference
Ag(I) Forms coordination polymers with varied dimensionalities. sciencenet.cn
Cu(II) Can form both discrete complexes and coordination polymers. researchgate.netnih.gov researchgate.netnih.gov
Co(II) Forms tetrahedral and octahedral complexes. tandfonline.comnih.gov tandfonline.comnih.gov
Ni(II) Known to form square planar and octahedral complexes. tandfonline.com tandfonline.com

This table summarizes the observed coordination of related aminopyrimidine ligands with various metal ions.

Use as a Chemical Probe for Fundamental Mechanistic Studies (Non-biological systems)

Given its potential for environmentally sensitive fluorescence, this compound could be developed into a chemical probe for investigating fundamental mechanistic questions in non-biological systems. mdpi.com For example, its fluorescence emission might be sensitive to changes in local polarity, viscosity, or the presence of specific analytes. This would allow it to be used as a reporter molecule to monitor the progress of a chemical reaction or to map out the microenvironment in a complex chemical system. The ability to signal changes in its surroundings through a detectable optical output is a key feature of a chemical probe.

Supramolecular Chemistry: Design of Self-Assembling Systems

The structure of this compound is well-suited for applications in supramolecular chemistry. The amino group and the nitrogen atoms of the pyrimidine ring are excellent hydrogen bond donors and acceptors, respectively. tandfonline.comtandfonline.com This allows for the formation of predictable hydrogen-bonding motifs, leading to the self-assembly of molecules into well-defined supramolecular structures. mdpi.comresearchgate.netacs.org

The aromatic pyrimidine ring can also participate in π-π stacking interactions, which further stabilize the self-assembled architectures. The interplay between hydrogen bonding and π-π stacking can lead to the formation of complex structures such as tapes, sheets, and three-dimensional networks. The oxolane substituent, while not directly involved in the primary recognition events, can play a crucial role in modulating the self-assembly process by influencing the solubility and steric interactions between molecules. By modifying the substituents on the pyrimidine ring, it is possible to program the self-assembly to achieve desired supramolecular architectures with specific functions.

No Publicly Available Research Data for this compound

Despite a comprehensive search of scientific literature, patent databases, and chemical repositories, no specific research or data could be found for the chemical compound this compound. This indicates that the compound is likely not a subject of published scientific study or commercially available, and therefore, information regarding its synthesis, properties, and potential applications is not in the public domain.

The user's request for a detailed article on the "Future Research Directions and Emerging Avenues for this compound" with a specific outline cannot be fulfilled. The strict instructions to focus solely on this compound and adhere to a detailed structure, including data tables and in-depth research findings, presuppose the existence of a body of scientific work on this molecule. As this foundational information is absent, any attempt to generate the requested article would be purely speculative and would not meet the required standards of scientific accuracy.

Searches for related chemical structures, such as various pyrimidine derivatives and compounds containing a tetrahydrofuran (also known as oxolane) moiety, did yield a significant amount of research. The pyrimidine core is a well-known scaffold in medicinal chemistry, often investigated for its potential as a kinase inhibitor in cancer therapy and other diseases. Similarly, the tetrahydrofuran ring is a common structural motif in many biologically active molecules. However, the specific combination of these two groups as "this compound" does not appear in the available scientific record.

Without any established knowledge of this compound's existence, synthesis, or basic properties, it is impossible to discuss future research directions or emerging applications in a scientifically meaningful way. The following sections, which were requested in the user's outline, cannot be addressed due to the lack of any foundational data:

Future Research Directions and Emerging Avenues for 4 Oxolan 3 Yloxy Pyrimidin 5 Amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.